Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester

Beschreibung

Chemical Identity and Nomenclature

This compound, is systematically named 1-ethoxy-4,4-dimethyl-2,6,7-trioxabicyclo[2.2.2]octane under IUPAC conventions. The nomenclature reflects its bicyclic structure, where two oxygen atoms bridge the bicyclo[2.2.2]octane framework, and an ethoxy group occupies the apical position. Alternative synonyms include 4-ethyl-1-(4-substituted-phenyl)bicycloorthocarboxylate derivatives, though the specific substitution pattern depends on synthetic modifications. The molecular formula is C₁₁H₁₈O₃ , derived from the bicyclic core (C₇H₁₀O₃) supplemented by ethyl and methyl substituents.

Orthoesters of this type are structurally distinct from linear orthoformates (e.g., trimethyl orthoformate) due to their constrained bicyclic geometry, which enhances stability under basic conditions while retaining susceptibility to acidic hydrolysis. The "2,2-dimethyltrimethylene" descriptor specifies the geminal dimethyl groups on the trimethylene bridge, a feature critical to steric and electronic properties.

Structural Characteristics and Isomerism

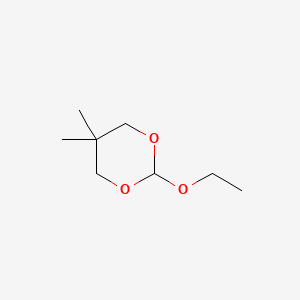

The compound’s architecture centers on a bicyclo[2.2.2]octane system, where three oxygen atoms occupy bridgehead positions (Figure 1). X-ray crystallography of analogous bicycloorthocarboxylates reveals chair-like conformations, with axial and equatorial substituents influencing reactivity. For instance, the ethoxy group at the apical position adopts an axial orientation, while methyl groups on the trimethylene bridge occupy equatorial sites to minimize steric strain.

Isomerism arises from two primary factors:

- Stereoisomerism : Chiral centers at bridgehead carbons (e.g., C1 and C4 in bicyclo[2.2.2] systems) can generate enantiomers. For example, the synthesis of 2-methyl-D-erythritol derivatives via epoxy ester-orthoester rearrangements produces enantiomerically enriched products (86–87% ee).

- Regioisomerism : Alternative bridging patterns (e.g., bicyclo[2.2.1] vs. bicyclo[2.2.2]) yield distinct regioisomers. The [2.2.1] framework, observed in intermediates during 2-methyl-D-erythritol synthesis, undergoes 5-exo cyclization to form orthoesters.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈O₃ | |

| Bicyclic System | Bicyclo[2.2.2]octane | |

| Key Functional Groups | Ethoxy, geminal dimethyl, trioxa bridges |

Historical Context in Orthoester Chemistry

Orthoesters emerged as pivotal intermediates in early 20th-century synthetic chemistry, particularly through the work of Hans Meerwein and Julius Pinner. Meerwein’s lactonium salt methodology enabled the first syntheses of cyclic orthoesters via alkoxide displacement reactions. For example, treating γ-butyrolactone with triethyloxonium tetrafluoroborate yielded ethyl-γ-butyrolactonium salts, which were subsequently converted to diethoxy orthoesters.

The cyclic 2,2-dimethyltrimethylene ethyl ester variant represents a modern advancement, leveraging stereoelectronic control to direct hydrolysis pathways. Studies by Deslongchamps et al. demonstrated that acid hydrolysis of cyclic orthoesters proceeds via selective cleavage of axial alkoxy groups, a phenomenon governed by orbital alignment. This principle underpins the compound’s utility in regioselective synthesis, such as the production of chiral polyols and glycosides.

Trimethyl orthoformate (TMOF), a simpler orthoester, laid foundational insights with its industrial-scale synthesis from hydrogen cyanide and methanol. However, cyclic analogs like the title compound offer enhanced stability and selectivity, driving their adoption in pharmaceutical intermediates (e.g., azoxystrobin fungicides) and isotopic labeling studies.

Eigenschaften

CAS-Nummer |

5783-79-9 |

|---|---|

Molekularformel |

C8H16O3 |

Molekulargewicht |

160.21 g/mol |

IUPAC-Name |

2-ethoxy-5,5-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C8H16O3/c1-4-9-7-10-5-8(2,3)6-11-7/h7H,4-6H2,1-3H3 |

InChI-Schlüssel |

CAZKQJIGXMPMIL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1OCC(CO1)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Orthoformischer Säure, cyclischem 2,2-Dimethyltrimethylen-ethylester umfasst typischerweise die Reaktion von Ketendimethylacetal mit primären, sekundären oder elektronenarmen tertiären Alkoholen. Diese Reaktion verläuft schnell, ohne dass Katalysatoren erforderlich sind, und unter lösungsmittelfreien Bedingungen . Die Reaktionsbedingungen sind mild, was diese Methode zu einer attraktiven Methode für die Herstellung dieser Verbindung macht.

Industrielle Produktionsmethoden

Die industrielle Produktion von Orthoformischer Säure, cyclischem 2,2-Dimethyltrimethylen-ethylester kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses steigern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Orthoformischesäure, cyclischer 2,2-Dimethyltrimethylen-ethylester hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Sie wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Acetalen und Ketalen.

Biologie: Ihre Derivate werden auf potenzielle biologische Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Die Forschung läuft, um ihr Potenzial als pharmazeutisches Zwischenprodukt zu untersuchen.

Industrie: Sie wird bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Mechanismus, durch den Orthoformische Säure, cyclischer 2,2-Dimethyltrimethylen-ethylester seine Wirkung entfaltet, beinhaltet die Wechselwirkung seiner Alkoxygruppen mit verschiedenen molekularen Zielstrukturen. Diese Wechselwirkungen können zur Bildung stabiler Zwischenprodukte oder Übergangszustände führen, die die gewünschten chemischen Transformationen ermöglichen. Die beteiligten Pfade hängen von der spezifischen Reaktion und den eingesetzten Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Orthoformic acid derivatives are particularly useful in organic synthesis due to their ability to participate in various reactions. Notable applications include:

- Dehydrating Agents : They facilitate the removal of water in reactions, enhancing yield and selectivity .

- Alkylating Agents : These compounds can introduce alkyl groups into substrates, expanding the diversity of organic molecules .

- Dialkoxymethylation Agents : They are utilized to introduce dialkoxymethyl groups into target compounds .

Case Study 1: Total Synthesis of Natural Products

Orthoformic acid has been employed in the total synthesis of several natural products. For example, it played a critical role in the synthesis of palytoxin, a potent marine natural product. The use of orthoformates allowed for efficient construction of complex molecular architectures .

Case Study 2: Heterocycle Synthesis

A significant application of orthoformic acid derivatives is in the synthesis of nitrogen-containing heterocycles. For instance, triethyl orthoformate has been used to synthesize 1,3,4-oxadiazoles from hydrazides through condensation reactions. This method has shown high yields and selectivity .

Table 1: Summary of Applications

Table 2: Reaction Conditions for Heterocycle Synthesis

Wirkmechanismus

The mechanism by which orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester exerts its effects involves the interaction of its alkoxy groups with various molecular targets. These interactions can lead to the formation of stable intermediates or transition states, facilitating the desired chemical transformations. The pathways involved depend on the specific reaction and conditions employed .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

Key Differences in Reactivity and Stability

- Hydrolysis Resistance : The cyclic 2,2-dimethyltrimethylene ethyl ester exhibits enhanced hydrolytic stability compared to acyclic triethyl orthoformate. The neopentyl group’s steric bulk hinders nucleophilic attack, slowing acid-catalyzed hydrolysis .

- Thermal Stability : Cyclic orthoesters generally decompose at higher temperatures than their acyclic counterparts due to ring strain and steric effects. For example, triethyl orthoformate boils at ~146°C , while the cyclic variant likely has a higher boiling point.

- Synthetic Utility : Triethyl orthoformate is widely used for acetal formation , whereas the cyclic derivative may serve in constrained environments, such as asymmetric catalysis or polymer synthesis .

Comparison with Other Cyclic Esters

- Boronic Acid Cyclic Esters (e.g., 2,4,6-trimethylbenzeneboronic acid neopentyl glycol ester, CAS 214360-78-8 ): These compounds share the neopentyl backbone but differ in electrophilic reactivity. Boronic esters are pivotal in Suzuki-Miyaura couplings, while orthoesters are more nucleophilic.

- Phosphoric Acid Cyclic Esters (e.g., cyclic 2,2-dimethyltrimethylene phosphorochloridate ): Phosphorus-containing esters exhibit distinct reactivity in phosphorylation reactions, unlike carbon-centric orthoesters.

Research Findings and Data

- Stereoselectivity : Cyclic orthoesters derived from bulky diols like neopentyl glycol enhance stereocontrol in heterocycle synthesis. For example, analogous reactions with electron-rich olefins yield cycloadducts with minimal byproducts .

- Mechanistic Insights : Acid-catalyzed hydrolysis of orthoesters proceeds via carboxonium ion intermediates (Figure 9.13 in ). The cyclic variant’s steric effects alter this pathway, favoring slower kinetics .

Notes

Data Limitations : Direct experimental data on the cyclic 2,2-dimethyltrimethylene ethyl ester are sparse in the provided evidence. Properties are inferred from structural analogs .

Safety and Handling : Orthoesters are generally flammable and moisture-sensitive. Proper storage under inert atmospheres is recommended .

Biologische Aktivität

Orthoformic acid, cyclic 2,2-dimethyltrimethylene ethyl ester, is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

Orthoformic acid is characterized by the presence of multiple hydroxyl groups attached to a central carbon atom. The cyclic ester form, particularly the ethyl ester variant, can be synthesized through various methods including microwave-assisted synthesis and one-pot reactions involving triethyl orthoformate (TEOF) with amines.

Synthesis Overview

- Microwave-Assisted Synthesis : This method has shown promise in increasing reaction yields and reducing synthesis time. For instance, the synthesis of 6-methoxy-5,6-dihydro-5-azapurines from formamidines using TEOF resulted in significant improvements in yield when optimized conditions were applied (up to 56% yield) .

- One-Pot Reactions : TEOF can react with amines in the presence of acids to produce various derivatives efficiently. These reactions typically yield products with high purity and good yields under optimized conditions .

Biological Activity

The biological activity of orthoformic acid derivatives has been investigated primarily in the context of their cytotoxic effects against cancer cell lines. A notable study evaluated the cytotoxicity of synthesized compounds against HepG2 (liver cancer) and A549 (lung cancer) cell lines.

Case Study: Cytotoxicity Evaluation

- Compounds Tested : The study focused on a series of 6-methoxy-5,6-dihydro-5-azapurines derived from orthoformic acid.

- Results :

- Compound 21f exhibited IC50 values of 9 μM against A549 and 7 μM against HepG2 cells.

- Compound 21i showed an IC50 value of 12 μM for both cell lines.

These findings indicate that certain orthoformic acid derivatives possess significant cytotoxic properties, suggesting potential for further development as anticancer agents .

The mechanism by which orthoformic acid derivatives exert their biological effects is still under investigation. Preliminary studies suggest that these compounds may interact with cellular pathways involved in cell proliferation and apoptosis. The lack of influence on purinergic receptors indicates that their action may not be mediated through traditional receptor pathways .

Comparative Analysis of Biological Activity

| Compound | IC50 (A549) | IC50 (HepG2) | Notable Effects |

|---|---|---|---|

| 21f | 9 μM | 7 μM | Strong cytotoxicity |

| 21i | 12 μM | 12 μM | Moderate cytotoxicity |

Q & A

Q. What established laboratory-scale synthesis methods exist for ethyl orthoformate, and how can reaction conditions be optimized for higher yields?

Ethyl orthoformate is commonly synthesized via reactions between chloroform and sodium ethoxide in anhydrous ethanol, or via the reaction of ethyl formimido ester with alcoholic hydrochloric acid . Key optimization factors include:

- Moisture control : Use rigorously dried reagents and inert atmospheres to prevent hydrolysis.

- Catalyst concentration : Adjust sodium ethoxide ratios to balance reaction rate and by-product formation.

- Temperature modulation : Maintain temperatures below 40°C to minimize side reactions. Reported yields vary between methods; the sodium ethoxide route typically achieves higher purity (~99%) compared to sodium hydroxide-based approaches .

Q. Which spectroscopic techniques are most effective for characterizing ethyl orthoformate, and what spectral features confirm its structure?

- ¹H NMR : A singlet at δ 1.2–1.3 ppm (triplet for ethoxy groups) and absence of formyl proton signals confirm the orthoester structure .

- IR spectroscopy : Peaks at ~1,100 cm⁻¹ (C-O-C stretching) and lack of a formyl C=O stretch (~1,700 cm⁻¹) distinguish it from formate esters .

- Mass spectrometry : Molecular ion peak at m/z 148.2 (C₇H₁₆O₃⁺) and fragments at m/z 103 (loss of –OC₂H₅) validate the molecular formula .

Q. What are the critical purity indicators for ethyl orthoformate in synthetic applications, and how are they quantified?

- Gas chromatography (GC) : Quantifies organic impurities (e.g., residual ethanol or chloroform) with detection limits <0.1% .

- Karl Fischer titration : Measures water content (critical for moisture-sensitive reactions), with acceptable thresholds <50 ppm .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of ethyl orthoformate formation under different catalytic conditions?

Mechanistic studies require:

- Kinetic profiling : Monitor intermediate formation (e.g., formimido esters) via time-resolved IR or NMR spectroscopy .

- Isotopic labeling : Use ¹³C-labeled chloroform to trace carbon transfer pathways.

- Computational modeling : Density functional theory (DFT) simulations to identify transition states and energy barriers in sodium ethoxide-mediated pathways .

Q. What experimental strategies can resolve contradictions in reported yield data when using sodium ethoxide versus alcoholic sodium hydroxide in ethyl orthoformate synthesis?

Discrepancies often arise from:

- Reagent purity : Sodium hydroxide may introduce trace water, promoting hydrolysis. Use Karl Fischer titration to verify reagent dryness .

- By-product analysis : Employ GC-MS to identify side products (e.g., formate esters) and adjust stoichiometry accordingly.

- Reaction monitoring : In situ Raman spectroscopy to track real-time conversion rates and optimize reaction termination points .

Q. How does the adsorption behavior of ethyl orthoformate on indoor surfaces influence its stability in experimental setups, and what methods mitigate decomposition?

- Surface interactions : Ethyl orthoformate adsorbs strongly to silica and glass surfaces, accelerating hydrolysis. Use X-ray photoelectron spectroscopy (XPS) to analyze surface-bound degradation products .

- Mitigation strategies : Conduct reactions in PTFE-lined reactors or pre-treat glassware with silanizing agents to reduce surface reactivity .

Q. In multi-step organic syntheses, how does ethyl orthoformate’s reactivity compare with other orthoesters under acidic or basic conditions?

- Acidic conditions : Ethyl orthoformate undergoes rapid hydrolysis to form formate esters, whereas bulkier orthoesters (e.g., trimethyl orthoformate) exhibit slower kinetics due to steric hindrance .

- Basic conditions : Ethyl orthoformate is stable, making it suitable for protecting aldehyde groups in Grignard reactions. Comparative studies using pH-controlled NMR can quantify stability thresholds .

Data Contradiction Analysis

Q. How should researchers address inconsistent NMR data for ethyl orthoformate across studies?

Variations in chemical shifts may stem from:

- Solvent effects : Use deuterated solvents consistently (e.g., CDCl₃) and report solvent-specific reference peaks.

- Impurity interference : Compare spectra with high-purity commercial standards (≥99%) to isolate artifacts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.